molecular formula C13H13FN2O B7629676 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide

3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide

Cat. No. B7629676
M. Wt: 232.25 g/mol
InChI Key: ATAAPRFSXHDIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide in lab experiments include its high potency and specificity. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide. These include:
1. Investigating its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
2. Studying its mechanism of action in more detail to better understand its potential applications.
3. Developing new derivatives of 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide with improved potency and specificity.
4. Investigating its potential applications in other fields, such as materials science and catalysis.
In conclusion, 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications. Further studies are needed to fully understand its potential applications and to develop new derivatives with improved potency and specificity.

Synthesis Methods

The synthesis of 3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide involves the reaction of 3-fluoroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting compound is then reacted with 4-pyrrol-1-ylbenzoyl chloride to produce the final product.

Scientific Research Applications

3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to investigate the mechanism of action of various proteins and enzymes. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-fluoro-N,N-dimethyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-15(2)13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAAPRFSXHDIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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